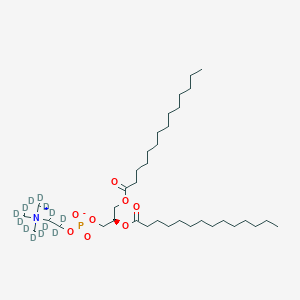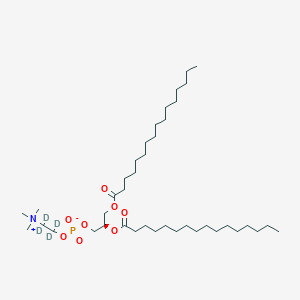
Sodium salt of polynaphthalene sulphonic acid
Übersicht
Beschreibung
Sodium salt of polynaphthalene sulphonic acid (SPNS) is a water-soluble polymer that has been extensively studied in the field of material science and biomedical engineering. SPNS is synthesized through the sulfonation of naphthalene, which results in a highly branched and sulfonated polymer. This polymer has unique properties that make it useful in a variety of applications, including drug delivery, tissue engineering, and biosensors.
Wissenschaftliche Forschungsanwendungen
Rearrangement Studies : Sodium 1-naphthylsulphamate, a related compound, was studied for its rearrangement in specific conditions, providing insights into chemical processes and potential applications in synthesis and chemical analysis (Spillane, Scott, & Goggin, 1971).
Thermal Degradation : The thermal degradation of sodium salts of polymeric sulfonic and phosphonic acids, including sodium poly(vinyl sulfonic acid), was analyzed to understand the volatile products evolved during degradation. This research could inform the development of materials with improved thermal stability (Jiang, Yao, McKinney, & Wilkie, 1999).
Surface and Solubilisation Activities : A series of sodium sulphonates were synthesized and their surface tensions, interfacial tensions, and emulsifying efficiencies were studied. This research is relevant for understanding and improving surfactant properties (Azzam, Negm, & Gad, 2004).
Organic Field-Effect Transistors (OFETs) : Sodium salts of sulphonated metal phthalocyanines were investigated as p-type channel components in OFETs, highlighting the potential of these materials in electronic applications (Chaidogiannos, Petraki, Glezos, Kennou, & Nespurek, 2009).
Flocculants from Polymer Waste : The conversion of waste polystyrene into poly(styrene sulphonate) acids and their sodium salts, and their application as flocculants in wastewater treatment, demonstrate environmental and recycling applications (Sułkowski, Wolińska, Szołtysik, Bajdur, & Sułkowska, 2005).
Ion-Selective Sensors : Research into the stability and selectivity of lipophilic borate salts and sulphonic acids in solvent polymeric membranes of ion-selective sensors has applications in analytical chemistry and sensor development (Rosatzin, Bakker, Suzuki, & Simon, 1993).
Wirkmechanismus
Target of Action
The primary targets of Sodium salt of polynaphthalene sulphonic acid are protein and polyamide fibers . This compound has a strong affinity for these fibers, which play a crucial role in its mechanism of action .
Mode of Action
Sodium salt of polynaphthalene sulphonic acid interacts with its targets by exhibiting excellent diffusibility and protective colloid properties . . This interaction results in changes that enhance the performance of the compound in its applications.
Pharmacokinetics
It is known that the compound is soluble , indicating that it can be readily absorbed and distributed in the system where it is applied.
Result of Action
The molecular and cellular effects of Sodium salt of polynaphthalene sulphonic acid’s action are primarily related to its role as a dispersant . It is mainly used as a dispersant in disperse dyes, vat dyes, active dyes, and acid dyes . It exhibits excellent grinding, solubilizing, and dispersing properties .
Action Environment
The action, efficacy, and stability of Sodium salt of polynaphthalene sulphonic acid can be influenced by various environmental factors. It is resistant to acid, alkali, heat, hard water, and inorganic salts . It should be stored in a cool, dry, and ventilated warehouse . These characteristics suggest that the compound can maintain its effectiveness in a wide range of environmental conditions.
Eigenschaften
InChI |
InChI=1S/C10H8O3S.CH2O.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2;/h1-7H,(H,11,12,13);1H2; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQLXFICQJMUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29321-75-3 | |
| Details | Compound: 2-Naphthalenesulfonic acid, sodium salt (1:1), polymer with formaldehyde | |
| Record name | 2-Naphthalenesulfonic acid, sodium salt (1:1), polymer with formaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29321-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156594502 | |
CAS RN |
36290-04-7 | |
| Record name | 2-Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)








